molecular formula C12H24N2O3 B13510042 tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers

tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers

Cat. No.: B13510042
M. Wt: 244.33 g/mol
InChI Key: ULEOUEGJUPLXJQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, mixture of diastereomers, is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Medicine

In medicine, carbamate derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The pathways involved may include covalent modification of the enzyme or competitive inhibition, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring and a methoxymethyl group. This structure imparts distinct chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(4,8-16-5)13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)

InChI Key

ULEOUEGJUPLXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)NC(=O)OC(C)(C)C)COC

Origin of Product

United States

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